molecular formula C12H15BrN2O3S B2699674 3-Bromo-2-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 1903658-13-8

3-Bromo-2-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridine

Cat. No. B2699674
CAS RN: 1903658-13-8
M. Wt: 347.23
InChI Key: XYLJFAQPIBDXHC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be expected to show the connectivity of the various atoms and groups within the molecule. This would include the positions of the bromine atom, the pyridine and pyrrolidine rings, and the sulfonyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the pyridine ring, which is an aromatic system and can participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point .

Scientific Research Applications

Synthesis and Reactivity Compounds similar to 3-Bromo-2-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridine serve as key intermediates in the synthesis of heterocyclic structures, which are foundational in developing pharmaceuticals and agrochemicals. For instance, brominated pyridines and pyrrolidines are used in constructing complex molecules due to their reactivity towards nucleophilic substitution and as precursors in cross-coupling reactions. The presence of a bromo group adjacent to a nitrogen-containing heterocycle often allows for selective functionalization, leading to diverse synthetic applications (Zhou et al., 2011). Similarly, sulfonamide groups, akin to the cyclopropylsulfonyl moiety, are pivotal in medicinal chemistry due to their stability and bioactivity, contributing to the development of novel therapeutic agents (Darwish et al., 2014).

Antimicrobial Activity The structural motifs present in this compound are commonly explored for their biological activities. Pyrrolidine derivatives, for example, have been extensively studied for their antimicrobial properties. Research indicates that modifications on the pyrrolidine ring can lead to compounds with significant antibacterial activities, highlighting the potential of such structures in designing new antibiotics (Bogdanowicz et al., 2013).

Catalysis and Organic Transformations Additionally, compounds containing bromo and sulfonyl groups are instrumental in catalysis and as intermediates in organic transformations. For example, they can participate in enantioselective synthesis processes, such as bromoaminocyclization, to produce chiral molecules with high yield and selectivity. This is crucial in the pharmaceutical industry, where the synthesis of enantiomerically pure compounds is vital for drug safety and efficacy (Zhou et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, compounds containing bromine atoms can be hazardous and require careful handling .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, its reactivity, and its potential uses. This could involve both experimental studies and computational modelling .

properties

IUPAC Name

3-bromo-2-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O3S/c13-11-2-1-6-14-12(11)18-9-5-7-15(8-9)19(16,17)10-3-4-10/h1-2,6,9-10H,3-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLJFAQPIBDXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(C2)OC3=C(C=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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